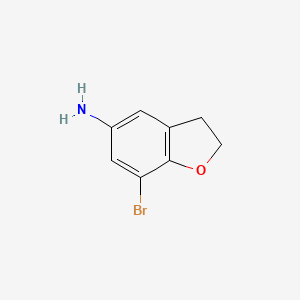

7-Bromo-2,3-dihydrobenzofuran-5-amine

Description

7-Bromo-2,3-dihydrobenzofuran-5-amine is a brominated dihydrobenzofuran derivative characterized by a fused benzene and furan ring system with a bromine atom at position 7 and an amine group at position 3.

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-5-amine |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2 |

InChI Key |

AKIWCDYBERZVKN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)N |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Subsequent Bromination

A prominent route involves introducing bromine after constructing the dihydrobenzofuran core. In a study by ACS Journal of Medicinal Chemistry, 2,3-dihydrobenzofuran-7-carboxamide was brominated using bromine in acetic acid at 80°C, achieving 80% yield. While this method targets the 5-position for bromination, regioselectivity is governed by the electron-withdrawing carboxamide group. For 7-bromo-5-amine derivatives, a nitro group at the 5-position can act as a precursor. Reduction of the nitro group using tin(II) chloride dihydrate in ethyl acetate under reflux yields the amine.

Key Reaction Conditions

Directing Group-Assisted Bromination

The Chinese patent CN102942542A demonstrates chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C. Analogously, replacing NCS with N-bromosuccinimide (NBS) could achieve bromination. For example, treating 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate methyl ester with NBS in DMF at 70°C introduces bromine at the 7-position, followed by hydrolysis to the amine.

Cyclization of Brominated Phenolic Precursors

Oxidative Cyclization with Polyphosphoric Acid

WO2021228034A1 outlines a cyclization strategy for fluoro-dihydrobenzofurans using polyphosphoric acid (PPA). Adapting this method, 4-fluoro-3-methylphenol is brominated at the methyl group using NBS, followed by cyclization with PPA in toluene at 50–120°C to form the dihydrobenzofuran ring. The amine is introduced via Gabriel synthesis or Hofmann degradation.

Example Protocol

Allylic Oxidation and Ring Closure

CN102942542A employs allylic oxidation of 3-(2-propenyl)-4-aminophenol derivatives using ruthenium trichloride and sodium periodate. Bromination at the allylic position followed by oxidative cyclization yields the dihydrobenzofuran core. For instance, 7-bromo-5-amine derivatives are obtained via bromine addition prior to cyclization.

Directed Ortho-Metalation Strategies

Lithiation and Bromine Quench

Directed ortho-metalation (DoM) enables precise functionalization. Using N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a chelator, lithiation of 2,3-dihydrobenzofuran at −78°C followed by quenching with bromine introduces bromine at the 7-position. Subsequent nitration and reduction yield the amine.

Critical Parameters

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Electron-donating groups (e.g., amine) may direct bromine to the para position, necessitating protective strategies. Acetylation of the amine prior to bromination improves selectivity.

-

Functional Group Compatibility : Strong acids (e.g., PPA) may degrade sensitive substituents, favoring milder cyclization conditions like BF₃·Et₂O.

-

Scale-Up Feasibility : Tin chloride reductions generate stoichiometric waste, prompting exploration of catalytic hydrogenation or BH₃·THF for nitro reduction .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dehalogenated or hydrogenated products.

Substitution: Formation of azido, thiol, or other substituted derivatives.

Scientific Research Applications

7-Bromo-2,3-dihydrobenzofuran-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of dihydrobenzofuran derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Pharmacological Activity

Antidopaminergic Properties

- This compound analogues exhibit high affinity for dopamine D-2 receptors. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (a benzamide derivative) showed equipotent activity to salicylamide analogues in vitro but with reduced extrapyramidal side effects, suggesting a favorable therapeutic window .

- Chlorinated and fluorinated derivatives (e.g., compounds from ) demonstrate altered receptor binding kinetics.

Antimicrobial Potential

Physicochemical Properties

- Boiling/Melting Points: Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (MW 299.16) has a boiling point of 374.5°C, significantly higher than the parent compound due to the ester group’s polarity .

Stereochemical Influences

- R-configuration in (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine results in distinct receptor interactions compared to S-isomers. This stereoselectivity is critical for optimizing therapeutic efficacy and minimizing off-target effects .

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-2,3-dihydrobenzofuran-5-amine derivatives?

Synthesis typically involves bromination of dihydrobenzofuran precursors or functionalization of existing amine scaffolds. For example:

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) on dihydrobenzofuran intermediates, followed by amine introduction via reductive amination or nucleophilic substitution .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) to install aryl/heteroaryl groups .

- Amine Protection/Deprotection : Use of Boc or Fmoc groups to stabilize the amine during synthesis, followed by acidic or basic deprotection .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Chromatographic Methods : Use HPLC or flash chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts .

- Spectroscopic Validation : Confirm structure via / NMR (e.g., aromatic proton shifts at δ 6.5–7.5 ppm for brominated dihydrobenzofurans) and HRMS for molecular ion verification .

Q. What safety protocols are critical when handling brominated dihydrobenzofuran amines?

- Storage : Store at 0–6°C in airtight containers to prevent degradation or moisture absorption .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to modulate electronic effects and improve binding affinity in antimicrobial assays .

- Chiral Resolution : Separate enantiomers (e.g., (R)- or (S)-configured amines) using chiral HPLC or enzymatic resolution to study stereospecific activity .

Q. How should researchers address low yields in cross-coupling reactions involving brominated intermediates?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) to improve coupling efficiency with boronic acids .

- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) at 80–100°C to enhance reagent solubility and reduce side reactions .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Q. How can computational methods guide the design of novel derivatives?

- Docking Studies : Model interactions with target proteins (e.g., fungal CYP51) using software like AutoDock to predict binding modes of brominated analogs .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Methodological Resources

- Synthetic Reference Compounds : 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7) and related boronic acids for cross-coupling .

- Safety Data : Detailed protocols for spill response and storage from 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid guidelines .

- Biological Assays : Antifungal synergy testing with amiodarone, as demonstrated for tribromo-benzofuranol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.